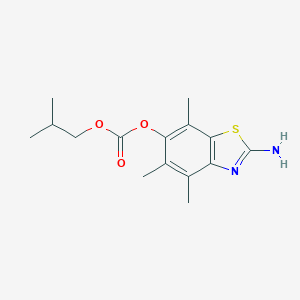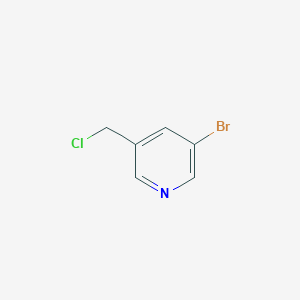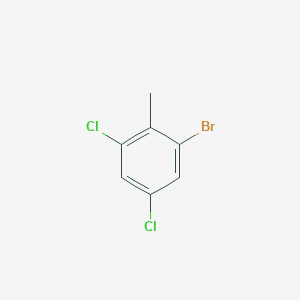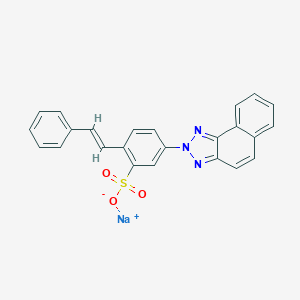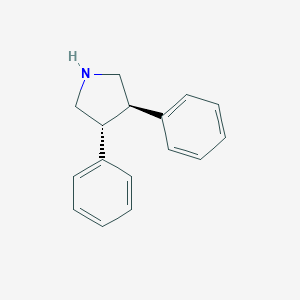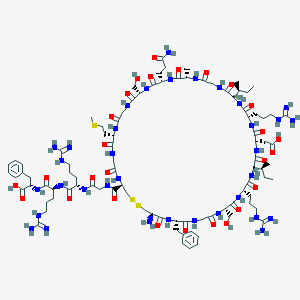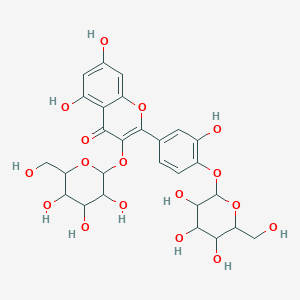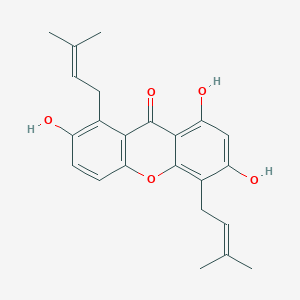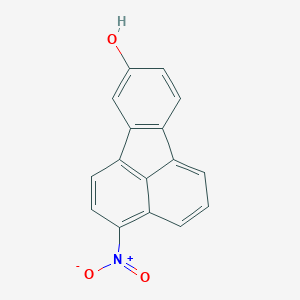
3-Nitrofluoranthen-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitrofluoranthen-9-ol is a fluorescent dye that is commonly used in scientific research. It is a derivative of fluorene and is often used to label proteins and nucleic acids. This compound has a wide range of applications in various fields of research, including biochemistry, molecular biology, and genetics.
Mécanisme D'action
The mechanism of action of 3-Nitrofluoranthen-9-ol involves its ability to bind to proteins and nucleic acids. This binding results in a change in the fluorescence properties of the compound, which can be detected using fluorescence microscopy or spectroscopy. The binding of 3-Nitrofluoranthen-9-ol to DNA can also result in the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
3-Nitrofluoranthen-9-ol has been shown to have minimal biochemical and physiological effects on cells and tissues. It is not toxic to cells and does not affect cell viability. However, it is important to note that the concentration and duration of exposure to this compound can affect its toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Nitrofluoranthen-9-ol in lab experiments is its high sensitivity and specificity. It can be used to label specific proteins and nucleic acids with high accuracy. Another advantage is its ease of use and compatibility with various experimental conditions.
One of the limitations of using 3-Nitrofluoranthen-9-ol is its cost. It is a relatively expensive compound, which can limit its use in some experiments. Another limitation is its photobleaching properties, which can result in a loss of fluorescence signal over time.
Orientations Futures
For the use of 3-Nitrofluoranthen-9-ol include the development of new labeling techniques, live-cell imaging experiments, and the discovery of new fluorescent dyes.
Méthodes De Synthèse
The synthesis of 3-Nitrofluoranthen-9-ol involves the nitration of fluorenol. The reaction is carried out in the presence of a nitric acid and sulfuric acid mixture. The product is then purified by column chromatography to obtain pure 3-Nitrofluoranthen-9-ol. The yield of this synthesis method is generally high, and the purity of the product is also excellent.
Applications De Recherche Scientifique
3-Nitrofluoranthen-9-ol is widely used as a fluorescent probe in various scientific research applications. It is used to label proteins and nucleic acids to study their structure and function. It is also used in fluorescence microscopy to visualize cellular structures and processes. In addition, this compound is used in DNA sequencing and genotyping.
Propriétés
Numéro CAS |
115664-59-0 |
|---|---|
Nom du produit |
3-Nitrofluoranthen-9-ol |
Formule moléculaire |
C16H9NO3 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
4-nitrofluoranthen-8-ol |
InChI |
InChI=1S/C16H9NO3/c18-9-4-5-10-11-2-1-3-13-15(17(19)20)7-6-12(16(11)13)14(10)8-9/h1-8,18H |
Clé InChI |
VTHBPJUVHANJGL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)O)[N+](=O)[O-] |
Autres numéros CAS |
115664-59-0 |
Synonymes |
3-Nitrofluoranthen-9-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




